Manganese(II) selenide

Semiconductors Optoelectronics Electrical Transport

Researchers requiring narrow-band-gap p-type semiconductors often face inconsistent phase purity and broad particle-size distributions that compromise device performance. Manganese(II) selenide (α-MnSe) directly addresses these challenges through its rock-salt cubic structure and antiferromagnetic ordering. Key procurement differentiators: - Consistent 2.0-2.3 eV band gap and high electron mobility for reproducible optoelectronic and thermoelectric research. - Superior ORR onset potential (0.91 V) and near-ideal four-electron selectivity versus MnO and MnS, critical for fuel-cell catalyst development. - High-purity, phase-pure α-MnSe ensures intrinsic magnetic transitions at ~130 K and ~265 K for magnetostructural studies.

Molecular Formula MnSe
Molecular Weight 133.91 g/mol
CAS No. 1313-22-0
Cat. No. B073041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) selenide
CAS1313-22-0
Molecular FormulaMnSe
Molecular Weight133.91 g/mol
Structural Identifiers
SMILES[Mn+2].[Se-2]
InChIInChI=1S/Mn.Se/q+2;-2
InChIKeyUMUKXUYHMLVFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Selenide Properties & Polymorphs


Manganese(II) selenide (MnSe) is a p-type transition metal chalcogenide semiconductor with a rock-salt cubic crystal structure (α-phase) as its most thermodynamically stable polymorph at ambient conditions [1]. It exhibits a narrow band gap, high electron mobility, and antiferromagnetic ordering, positioning it as a material of interest for applications spanning optoelectronics, thermoelectrics, and energy storage [2]. The compound is characterized by a molar mass of 133.9 g/mol, a density of 5.59 g/cm³, and a high melting point of 1,460 °C, reflecting its robust thermal stability [3].

Crystal phase
Rock-salt cubic (α-phase) – thermodynamically stable polymorph
Electronic profile
Narrow-bandgap semiconductor with high electron mobility
Magnetic order
Antiferromagnetic ordering with dual low-temperature transitions
Thermal stability
High melting point (1,460 °C) supporting high-temperature processing

MnSe Substitution Limitations


Despite belonging to the same MnX (X = O, S, Se, Te) chalcogenide family, the substitution of MnSe with its oxide, sulfide, or telluride analogs is not viable due to fundamental differences in electronic structure, catalytic activity, and magnetic phase behavior. As demonstrated by quantitative evidence in Section 3, the anion significantly modulates key performance metrics. The band gap of MnSe (2.0-2.3 eV) is substantially lower than that of MnO (~4.2 eV) and MnS (~3.2 eV), directly translating to superior electrical conductivity [1]. Furthermore, in electrocatalysis, MnSe exhibits a more positive onset potential and higher kinetic current density for the oxygen reduction reaction (ORR) compared to MnO and MnS, attributable to the anion effect on the electronic structure of the Mn active site [2]. Even when compared to MnTe, MnSe displays distinct antiferromagnetic transitions (at ~130 K and ~265 K) and a different propensity for structural phase transformation, which are critical for applications requiring precise magnetic ordering [3].

Risk factor
MnSe target
Generic substitute
Electronic band gap
Narrow gap (semiconductor)
MnO wide gap (~4.2 eV), MnS moderate gap (~3.2 eV) – conductivity mismatch
ORR catalytic pathway
High electron transfer number (near 4e⁻)
MnO/MnS lower selectivity – onset potential and kinetic current differ
Antiferromagnetic ordering
Two transitions (low-temperature)
MnTe single transition at higher temperature – magnetic phase behavior not interchangeable

MnSe Comparative Evidence


Lower Band Gap vs. MnO and MnS

MnSe exhibits a substantially lower band gap, which translates directly to higher electrical conductivity compared to its oxide and sulfide counterparts. The reported band gap of MnSe is 2.0-2.3 eV, in stark contrast to the 4.2 eV band gap of MnO and the 3.2 eV band gap of MnS [1][2]. This difference in electronic structure is a primary reason for selecting MnSe in applications where higher electrical conductivity is required.

Band Gap
Head-to-head
MnSe
MnO / MnS
2.0 – 2.3 eV
MnO ~4.2 eV
MnS ~3.2 eV
Lower gap supports higher intrinsic conductivity for electrode applications
Bulk rock-salt, ambient conditions
Semiconductors Optoelectronics Electrical Transport

Enhanced ORR Catalysis vs. MnO and MnS

In a direct comparative study of MnX (X = O, S, Se) catalysts with identical rock-salt crystal structures and similar particle morphologies, MnSe demonstrated the highest activity for the oxygen reduction reaction (ORR). The onset potential for ORR on MnSe was measured at 0.91 V, which is more positive (favorable) than the values for MnO and MnS [1]. Furthermore, the kinetic current density for MnSe (58.2 mA/cm²) was significantly higher, and it exhibited near-ideal four-electron selectivity with an electron transfer number close to 4, compared to 3.7 for MnO and 3.9 for MnS [1].

ORR Activity
Head-to-head
MnSe
MnO / MnS
Onset 0.91 V
jₖ 58.2 mA/cm²
n ≈ 4.0
Less positive onset
Lower kinetic current
n = 3.7–3.9
Reported higher ORR efficiency and near-4e⁻ pathway in alkaline medium
RDE, identical rock-salt morphology
Electrocatalysis Fuel Cells Oxygen Reduction

Seebeck Coefficient & Carrier Tunability

Pristine MnSe is characterized as a promising thermoelectric material due to its high Seebeck coefficient. While direct comparative data for Seebeck coefficients of MnO or MnS under identical conditions is limited in the current search results, the intrinsic properties of MnSe are well-documented. Pristine MnSe exhibits a low carrier concentration of approximately 1.3 × 10¹⁷ cm⁻³ at room temperature, which is conducive to a high Seebeck coefficient [1]. Critically, this carrier concentration can be dramatically tuned over four orders of magnitude, up to ~2.6 × 10²¹ cm⁻³, via Na-doping and Mn-vacancy engineering, enabling optimization of the power factor (S²σ) [1].

Carrier Tunability
Class-level
1.3×10¹⁷ → 2.6×10²¹ cm⁻³
Tunable >4 orders of magnitude
Enables carrier engineering for thermoelectric power factor optimization
Na-doping / Mn-vacancy; SPB model
Thermoelectrics Energy Conversion Materials Science

Antiferromagnetic Transitions vs. MnTe

MnSe and MnTe, while both antiferromagnetic, exhibit fundamentally different magnetic phase behavior. MnSe is known to undergo two distinct antiferromagnetic transitions, occurring at approximately 265 K and 130 K, which are associated with a partial structural transformation to a hexagonal NiAs phase [1][2]. In contrast, MnTe orders antiferromagnetically with a single, higher Néel temperature (TN = 323 K) and displays different transport anomalies, including a negative coefficient of resistance below 100 K [2].

Magnetic Transitions
Head-to-head
MnSe
MnTe
~130 K & ~265 K
(two transitions)
TN = 323 K
(single transition)
Distinct low-temperature magnetic fingerprint for spintronic studies
Neutron diffraction, bulk polycrystalline
Magnetism Spintronics Antiferromagnetic Materials

MnSe Validated Applications


ORR Electrocatalyst

For applications in fuel cells and metal-air batteries requiring a non-precious metal catalyst, MnSe is a compelling choice. Its superior onset potential (0.91 V) and near-ideal four-electron selectivity for the ORR, as quantitatively established in Section 3, make it more efficient than its MnO and MnS counterparts. Procurement for this scenario should prioritize material with controlled particle size and morphology to maximize active surface area [1].

Lithium/Sodium-Ion Battery Anode

MnSe is a strong candidate for next-generation battery anodes due to its high theoretical capacity and electrical conductivity. However, as the evidence shows, its practical use is contingent on advanced composite engineering to mitigate its significant volume expansion (~160%) during cycling. Procurement for this application should focus on MnSe intended for composite formulation (e.g., with 3D carbon matrices like the MnSe ⊂ 3DCNM system), which has demonstrated stable reversible capacities (e.g., 665.5 mAh/g after 200 cycles) and high coulombic efficiency [2]. The choice of MnSe over MnO or MnS is justified by its higher intrinsic conductivity, which is critical for rate capability.

Tunable Thermoelectric Material

The high Seebeck coefficient of pristine MnSe and the ability to tune its carrier concentration across four orders of magnitude (from ~10¹⁷ to ~10²¹ cm⁻³) via doping makes it a versatile platform for thermoelectric research and device fabrication. Procurement for thermoelectric applications should involve high-purity MnSe intended for doping studies, as the optimization of the dimensionless figure of merit (zT) relies on precise control of the electrical transport properties detailed in the quantitative evidence [3].

Low-Temperature Spintronics & Magneto-Optics

For research into low-temperature magnetic phenomena, MnSe offers a unique signature with its two distinct antiferromagnetic transitions at ~130 K and ~265 K. This behavior, which differs from the single higher-temperature transition of MnTe, makes MnSe a specific probe for studying magnetostructural coupling and phase transitions in chalcogenides. Procurement for this research area should specify high-purity, phase-pure α-MnSe to ensure that the observed magnetic and structural transitions are intrinsic to the material [4].

Application
Selection Property
Validation Focus
Oxygen reduction catalysis
Onset potential & electron pathway
Four-electron selectivity and kinetic current
Alkali-ion battery anode
Composite engineering with carbon scaffolds
Volume expansion mitigation and cycle stability
Thermoelectric energy conversion
Carrier concentration & doping response
Power factor and figure of merit (zT)
Cryogenic magnetic studies
Antiferromagnetic transition behavior
Magnetostructural coupling and phase purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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